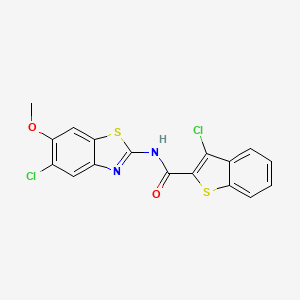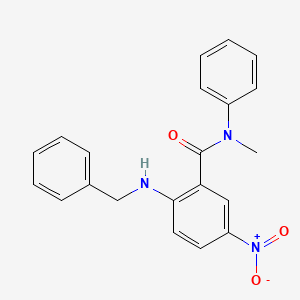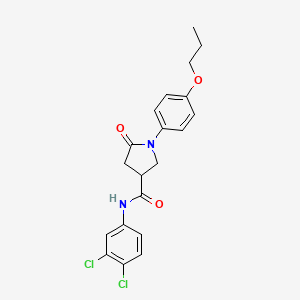
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide
説明
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as Memantine, is a pharmaceutical drug that is primarily used for the treatment of Alzheimer's disease. It was first synthesized in the 1960s and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
科学的研究の応用
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of cognitive decline in patients with moderate to severe Alzheimer's disease. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been studied for its potential in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
作用機序
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide reduces the excessive activation of glutamate, which is a neurotransmitter that is involved in excitotoxicity and neuronal damage. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also modulates the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has been shown to have a neuroprotective effect by reducing the excitotoxicity and oxidative stress that is associated with neurodegenerative diseases. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has several advantages for lab experiments. It has a high affinity for the NMDA receptor and is selective for this receptor, which makes it a useful tool for studying the role of the NMDA receptor in learning and memory processes. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide is also well-tolerated and has a good safety profile, which makes it suitable for long-term studies. However, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has some limitations for lab experiments. It has a short half-life and requires multiple doses to maintain therapeutic levels. 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide also has a low bioavailability and poor solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and solubility of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide. Another area of interest is the investigation of 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's potential in the treatment of other neurological disorders. Additionally, there is a need for further research on 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide's mechanism of action and its effects on neuronal function and plasticity. Overall, 2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide has shown promise as a therapeutic agent for the treatment of neurodegenerative diseases, and further research is needed to fully understand its potential.
特性
IUPAC Name |
2-(1-adamantyl)-N-(4-methoxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-25-17-3-2-15(7-16(17)21(23)24)20-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFSYHVFOEQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)
methanol](/img/structure/B4138295.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![ethyl [(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4138306.png)

![2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138314.png)

![2-(1-adamantyl)-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4138323.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138338.png)

![1-[4-(3-bromo-5-ethoxy-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4138367.png)
![N-(4-butylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4138371.png)
